molecular formula C7H7N3O B122559 8-Methoxyimidazo[1,2-A]pyrazine CAS No. 142744-37-4

8-Methoxyimidazo[1,2-A]pyrazine

Cat. No.: B122559
CAS No.: 142744-37-4
M. Wt: 149.15 g/mol
InChI Key: PVQZROXLZRBGKP-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyrazine (CAS Number: 142744-37-4) is a nitrogen-containing heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This chemical scaffold serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the discovery and optimization of novel bioactive molecules. A significant application of this chemical class is in the development of compounds that act as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the regulatory protein γ-8 . This specific target is highly enriched in the hippocampus, and modulating its activity is a promising therapeutic strategy for neurological disorders. Research has demonstrated that imidazo[1,2-a]pyrazine-based compounds can function as potent, brain-penetrant anticonvulsants, showing robust seizure protection in preclinical models . The structural motif is therefore of high interest for designing new treatments for conditions like epilepsy with improved therapeutic profiles. Furthermore, quantitative structure-activity relationship (QSAR) studies suggest that imidazo[1,2-a]pyrazine derivatives hold potential in antimicrobial drug discovery. Computational models indicate these compounds may exhibit activity against pathogens such as Staphylococcus aureus . This product is supplied For Research Use Only. It is strictly intended for laboratory and industrial applications such as chemical synthesis and scientific research. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-8-2-4-10(6)5-3-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZROXLZRBGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567144
Record name 8-Methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142744-37-4
Record name 8-Methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Computational Studies of 8 Methoxyimidazo 1,2 a Pyrazine Derivatives

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies have been instrumental in understanding how chemical modifications to the 8-methoxyimidazo[1,2-a]pyrazine core influence biological activity. These investigations have focused on the positional effects of substituents, the impact of bioisosteric replacements, and the specific contribution of the methoxy (B1213986) group at position 8.

The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly dependent on the nature and placement of substituents at the C2, C3, and C8 positions. nih.govtsijournals.com

C2 Position: Introduction of various aryl and aliphatic groups at the C2 position has been shown to modulate activity. For instance, in a series of antioxidant compounds, both aromatic and aliphatic substituents at C2 resulted in good activity. tsijournals.com Specifically, the presence of a phenyl ring at this position appears to be a consistent feature in many active derivatives. tsijournals.com Further substitution on this phenyl ring can also fine-tune the activity.

C3 Position: The C3 position is another critical site for modification. In the context of AMPA receptor modulators, a 4-fluorophenyl group at C3 was found to be a preferred arene and was held constant during the optimization of the C8 position. nih.gov This highlights the importance of the C3 substituent in establishing a baseline of desired activity.

C8 Position: The C8 position has been a major focus for SAR optimization. nih.gov In the development of Aurora kinase inhibitors, a bioisosteric approach was applied to optimize this position, leading to the identification of potent dual inhibitors. nih.gov For AMPAR negative modulators, various substituted cyclic amines at the C8 position maintained or improved potency. nih.gov For example, replacing a morpholine (B109124) group with a 4-fluoropiperidine (B2509456) at C8 resulted in a compound with a pIC50 of 100 pM. nih.gov In another study on inhibitors of the bacterial ATPase HP0525, it was found that substituents at the 8-position where a sulfonamide moiety was distant from the core heterocycle showed the greatest potency. nih.gov

The following table summarizes the impact of substitutions at different positions on the biological activity of imidazo[1,2-a]pyrazine derivatives.

PositionSubstituent TypeEffect on Biological ActivityReference
C2Aromatic (e.g., Phenyl)Generally favorable for activity. tsijournals.com
C2AliphaticCan also lead to good activity. tsijournals.com
C34-FluorophenylPreferred for AMPAR modulation. nih.gov
C8Substituted Cyclic AminesMaintained or improved potency for AMPAR modulation. nih.gov
C8Sulfonamide-containing groupsPotency influenced by distance from the heterocyclic core. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. estranky.skbaranlab.org In the context of this compound derivatives, this approach has been successfully applied.

One notable example is the optimization of the 8-position of the imidazo[1,2-a]pyrazine scaffold for Aurora kinase inhibitors, where a bioisosteric approach led to the discovery of potent dual inhibitors. nih.gov Similarly, in the development of AMPAR negative modulators, replacement of the imidazo[1,2-a]pyrazine core with an isosteric pyrazolopyrimidine scaffold was undertaken to improve microsomal stability and reduce efflux liabilities. nih.gov

The following table illustrates examples of bioisosteric replacements in imidazo[1,2-a]pyrazine derivatives and their outcomes.

Original Scaffold/GroupBioisosteric ReplacementImpactReference
Imidazo[1,2-a]pyrazine corePyrazolopyrimidine scaffoldImproved microsomal stability and reduced efflux liabilities. nih.gov
Various groups at C8Optimized bioisosteresIdentification of potent Aurora A/B dual inhibitors. nih.gov

In the development of Gαq/11 inhibitors, a series of imidazo[1,2-a]pyrazine derivatives were designed and synthesized. nih.gov The presence of a methoxy group can impact the electron density of the heterocyclic ring system, potentially affecting interactions with the target protein. In a series of multi-substituted 8-aminoimidazo[1,2-a]pyrazines, the amino group at the C8 position was a key feature for Hsp90 inhibitory activity. rsc.org While this is an amino group rather than a methoxy group, it highlights the importance of the substituent at the 8-position in determining the biological target and activity. The specific influence of the 8-methoxy group often becomes apparent when comparing its activity to analogs with different substituents at this position.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wiley.com This approach has been applied to imidazo[1,2-a]pyrazine derivatives to guide the design of new, more potent compounds.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.com For imidazo[1,2-a]pyrazine derivatives and related heterocyclic systems, a variety of descriptors have been employed. These can be broadly categorized as:

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the electrophilicity index. nih.gov

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Physicochemical Descriptors: These relate to properties like molar refractivity, aqueous solubility (LogS), and topological polar surface area (TPSA). researchgate.net

The selection of relevant descriptors is a critical step and is often achieved through statistical methods to identify those that correlate best with the biological activity.

Once descriptors are selected, a mathematical model is built to relate them to the biological activity. Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose. nih.gov The validity and predictive power of the QSAR model must be rigorously assessed through statistical validation. nih.gov

Key statistical parameters used for validation include:

Coefficient of determination (R²): This measures how well the regression line fits the data points. A value closer to 1 indicates a better fit.

Cross-validation coefficient (Q² or R²cv): This is determined using techniques like leave-one-out (LOO) cross-validation and provides a measure of the model's predictive ability. researchgate.net

External validation: The model's ability to predict the activity of a separate "test set" of compounds that were not used in building the model is evaluated. The predictive ability is often assessed by the external R² (R²ext). nih.govresearchgate.net

For instance, in a QSAR study on pyrazoline derivatives, a model was selected based on its high R², R²test, and Q²cv values (R² = 0.79, R²test = 0.95, Q²cv = 0.64). nih.gov Such validated QSAR models can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts.

Prediction of Biological Activities Based on Structural Parameters

The prediction of biological activities for this compound derivatives and related compounds relies heavily on quantitative structure-activity relationship (QSAR) models. These models aim to establish a mathematical correlation between the chemical structure of the compounds and their biological effects. For a series of thirteen substituted imidazo[1,2-a]pyrazines, researchers have utilized QSAR studies to predict cytotoxic effects against various cancer cell lines. ijirset.com The process involves calculating a range of physicochemical parameters and using statistical methods to find the best correlation with observed activity, typically expressed as IC50 values. ijirset.com

These studies have successfully employed multiple linear regression (MLR), partial least squares (PLS), and multiple nonlinear regression (MNLR) to build predictive models. ijirset.comresearchgate.net For instance, MLR and MNLR models have shown correlation coefficients of 0.79 and 0.82, respectively, in predicting cytotoxic activity. researchgate.net Artificial neural networks (ANN) have also been applied and have often provided more effective predictions compared to linear methods. ijirset.com The robustness of these models is validated by statistical parameters such as the squared correlation coefficient (R²), adjusted R², and the Fisher test value. researchgate.net By understanding which structural parameters influence activity, new derivatives with potentially enhanced biological effects can be designed. ijirset.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study and development of imidazo[1,2-a]pyrazine derivatives. These techniques provide deep insights into the molecular behavior of these compounds, guiding the synthesis and optimization of new potential therapeutic agents. nih.gov

In Silico High-Throughput Screening and Virtual Ligand Discovery

In silico high-throughput screening (HTS) is a computational method that has revolutionized the initial stages of drug discovery. nih.gov This approach involves the rapid, automated screening of large libraries of virtual compounds against a specific biological target to identify potential "hits." For the imidazo[1,2-a]pyrazine scaffold, HTS was instrumental in identifying initial lead compounds. For example, imidazopyrazine 5 was identified as a promising high-throughput screening hit as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov This initial discovery paved the way for focused medicinal chemistry efforts to optimize the structure and improve potency and selectivity. nih.gov Virtual ligand discovery allows for the cost-effective exploration of vast chemical space, prioritizing which derivatives of the this compound core should be synthesized and tested in the laboratory. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial for understanding how this compound derivatives interact with their biological targets at the molecular level. For instance, docking studies have been employed to investigate the binding of imidazo[1,2-a]pyrazine derivatives to key enzymes in cancer pathways, such as PI3Kα kinase and Aurora-A kinase. nih.govnih.gov

In one study, the co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A provided detailed insights into the specific interactions within the kinase's binding site. nih.gov This structural information is invaluable for designing new inhibitors with improved potency and selectivity. nih.gov Similarly, molecular docking of novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives revealed their potential binding modes within the PI3Kα active site, with compound 14c showing an IC50 value of 1.25 μM against the kinase. nih.gov These analyses highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the compound's inhibitory activity, thereby guiding further structural modifications. nih.govnih.gov

Table 1: Molecular Docking and Activity Data for Selected Imidazo[1,2-a]pyrazine Derivatives

Compound Target Binding Energy (kcal/mol) Key Interacting Residues Biological Activity (IC50) Reference
Compound C (imidazo[1,2-a]pyridine derivative) Oxidoreductase -9.207 His 222, Tyr 216, Lys 270 Active against MCF7 cells researchgate.net
Pyrazine-pyridone derivative 5d Bacterial Target (PDB: 4DUH) -7.4519 Hydrogen-donor and π-hydrogen bonds Potent against S. aureus (18 mm) nih.gov
Compound 14c (8-morpholinoimidazo[1,2-a]pyrazine derivative) PI3Kα kinase Not specified Not specified 1.25 μM nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijirset.com In the context of this compound derivatives, DFT calculations are performed to optimize the geometrical structures and to determine various structural and electronic parameters. ijirset.comresearchgate.net These calculations provide insights into bond lengths, bond angles, and Mulliken atomic charges. nih.gov

This information is critical for understanding the chemical reactivity of the compounds and the influence of different substituents on their electronic properties. researchgate.net For example, DFT has been used to correlate the activity of imidazo[1,2-a]pyrazine compounds with various physicochemical parameters. ijirset.com The popularity of DFT methods stems from their ability to achieve high precision with reasonable computational cost, making them a valuable tool in QSAR studies and for elucidating the electronic basis of a molecule's biological activity. ijirset.comnih.gov

Principal Component Analysis (PCA) in Compound Classification

Principal Component Analysis (PCA) is a statistical technique used to summarize the information encoded in the structures of a series of compounds and is helpful for understanding their distribution. ijirset.com In the study of imidazo[1,2-a]pyrazine derivatives, PCA has been applied to a dataset of thirteen compounds to classify them based on their structural descriptors. ijirset.comresearchgate.net This method reduces the dimensionality of the data by transforming a large set of variables into a smaller one that still contains most of the information in the large set. The analysis helps to visualize the relationships between different derivatives and to identify the key structural features that differentiate them, which can then be correlated with their cytotoxic effects on cancer cell lines. ijirset.com

Biological Activities and Pharmacological Investigations of 8 Methoxyimidazo 1,2 a Pyrazine Analogues

Antimicrobial and Antibacterial Efficacy

Analogues of 8-methoxyimidazo[1,2-a]pyrazine have demonstrated a notable range of antimicrobial activities, positioning them as interesting candidates for the development of new anti-infective drugs.

Broad-Spectrum Antimicrobial Studies

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) class have been evaluated for their efficacy against a variety of microbial pathogens. tsijournals.comtsijournals.com A series of synthesized imidazo[1,2-a] pyrazine (B50134) derivatives were screened for their in vitro antibacterial and antifungal activities, with many exhibiting positive antimicrobial effects. tsijournals.comtsijournals.com For instance, certain chalcone (B49325) derivatives of the imidazo[1,2-a]pyrimidine (B1208166) nucleus, a related scaffold, have shown excellent to good activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com The broad-spectrum potential is a key feature of this class of compounds, encouraging further exploration of specific analogues.

Activity Against Specific Bacterial Pathogens (e.g., Staphylococcus aureus, Helicobacter pylori)

The antibacterial activity of imidazo[1,2-a]pyrazine analogues has been specifically noted against significant human pathogens. Several derivatives have shown promising activity against Staphylococcus aureus. tsijournals.comtsijournals.com For example, compounds 4a, 4f, 5c, 5g, 6b, and 6c in one study demonstrated very promising activity against S. aureus with zones of inhibition ranging from 21-24 mm. tsijournals.com Another study highlighted that imidazo[1,2-a]pyrimidine chalcone derivatives exhibited excellent activity against Staphylococcus aureus. derpharmachemica.com

Furthermore, the imidazo[1,2-a]pyrazine core has been a foundation for the development of inhibitors against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. nih.govresearchgate.net The virulence of H. pylori is partly dependent on a type IV secretion system (T4SS), for which the VirB11 ATPase HP0525 is a crucial component. nih.gov A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of this enzyme. nih.gov

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrazine Analogues
CompoundTarget OrganismActivityReference
4a, 4f, 5c, 5g, 6b, 6cStaphylococcus aureusZone of inhibition: 21-24 mm tsijournals.com
Imidazo[1,2-a]pyrimidine chalcones (4a, 4b, 4c, 4e, 4f)Staphylococcus aureusExcellent to good activity derpharmachemica.com
8-amino imidazo[1,2-a]pyrazine derivativesHelicobacter pylori (via HP0525 inhibition)IC50 values reported for enzyme inhibition nih.gov

Anti-Mycobacterial Activity (e.g., Multi-Drug Resistant and Extensively Drug-Resistant Tuberculosis)

While extensive data on this compound itself is limited in this specific area, the broader class of imidazo[1,2-a]pyrimidines has been investigated for activity against Mycobacterium species. One study reported the synthesis of 75 imidazo[1,2-α]pyrimidine derivatives and their in vitro activity against various bacteria, including Mycobacterium species, with some derivatives exhibiting potent antimicrobial activity. jst.go.jp

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of imidazo[1,2-a]pyrazine derivatives has also been explored. In one study, a series of these compounds were screened for their in vitro antifungal activities. tsijournals.comtsijournals.com Compounds 5h, 6b, 4f, and 6c showed excellent zones of inhibition against both Candida albicans and Aspergillus niger at a concentration of 50 µg/mL. tsijournals.com Notably, compound 5h was identified as a good antifungal agent. tsijournals.com Another study on related imidazo[1,2-a]pyrimidines also reported activity against Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Imidazo[1,2-a]pyrazine Analogues
CompoundTarget OrganismActivityReference
5h, 6b, 4f, 6cCandida albicansExcellent zone of inhibition at 50 µg/mL tsijournals.com
5h, 6b, 4f, 6cAspergillus nigerExcellent zone of inhibition at 50 µg/mL tsijournals.com
5-n-Octylaminoimidazo[1,2-a]pyrimidineCandida albicansSignificant activity nih.gov

Mechanisms of Antimicrobial Action (e.g., VirB11 ATPase Inhibition, Pantothenate Synthetase Inhibition)

A key mechanism of antibacterial action for certain imidazo[1,2-a]pyrazine analogues is the inhibition of the VirB11 ATPase HP0525, which is essential for the function of the type IV secretion system in bacteria like H. pylori. nih.gov A series of 8-amino imidazo[1,2-a]pyrazine derivatives were designed as inhibitors of HP0525, and their inhibitory concentrations (IC50) were determined. nih.gov The development of bivalent inhibitors, combining the imidazo[1,2-a]pyrazine core with a peptide moiety, has also been explored to enhance selectivity and probe the assembly of the HP0525 hexamer. nih.gov

Anticancer and Antiproliferative Properties

The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, with numerous analogues demonstrating potent antiproliferative effects against a range of cancer cell lines.

Derivatives of this compound have been at the forefront of these investigations. For instance, a series of novel imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin inhibitors and displayed potent anti-proliferative activities, with IC50 values ranging from micromolar to nanomolar against a panel of cancer cell lines including HepG-2, HCT-116, A549, and MDA-MB-231 cells. nih.gov One compound, TB-25, exhibited a particularly strong inhibitory effect against HCT-116 cells with an IC50 of 23 nM. nih.gov The mechanism of action for TB-25 was found to be the effective inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HCT-116 cells. nih.gov

In another study, a series of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized and evaluated for their cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines. mdpi.com Most of these compounds showed moderate cytotoxicity, with IC50 values ranging from 6.39 to 74.9 μM. mdpi.com Compound 14c from this series demonstrated inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 μM. mdpi.com

Furthermore, imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the Gαq/11 signaling pathway, which is frequently activated in uveal melanoma (UM). nih.govresearchgate.net The compound GQ352 was identified as a selective Gαq/11 inhibitor with an IC50 value of 8.9 μM for inhibiting the dissociation of Gαβγ heterotrimers. nih.govresearchgate.net

Table 3: Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Analogues
CompoundCancer Cell LineIC50 ValueMechanism of ActionReference
TB-25HCT-11623 nMTubulin polymerization inhibition nih.gov
14cA549, PC-3, MCF-76.39 - 74.9 μMPI3Kα kinase inhibition (IC50 = 1.25 μM) mdpi.com
GQ352Uveal Melanoma Cells8.9 μM (Gαq/11 inhibition)Gαq/11 inhibition nih.govresearchgate.net
12bHep-2, HepG2, MCF-7, A37511-13 μMNot specified rsc.org

An iodine-catalyzed method was used to synthesize imidazo[1,2-a]pyrazine derivatives that were evaluated for their anti-cancer activities against Hep-2, HepG2, MCF-7, and A375 cancer cells. rsc.org Compound 12b from this series was identified as a promising lead with IC50 values of 11 μM, 13 μM, 11 μM, and 11 μM against these cell lines, respectively. rsc.org

Cytotoxic Effects on Various Cancer Cell Lines (e.g., Dami, HeLa, MCF7)

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated notable cytotoxic effects against a range of human cancer cell lines. These compounds have been shown to inhibit cell growth and induce apoptosis, highlighting their potential as anticancer agents.

Research into purine-like imidazo[1,2-a]pyrazine derivatives has revealed their pro-apoptotic capabilities in the human megakaryoblastic leukemia cell line, Dami. nih.gov Specific compounds, namely PAB13, PAB15, and PAB23, were studied, showing a significant, concentration-dependent inhibition of cell growth. nih.gov The cytotoxic effects were found to be linked to the compounds' ability to induce apoptosis. nih.gov

The cytotoxic activity of imidazo[1,2-a]pyrazine analogues has also been evaluated against the MCF-7 breast cancer cell line. rsc.org In a study utilizing an iodine-catalyzed synthesis method, a series of imidazo[1,2-a]pyrazine derivatives were tested for their anticancer activity. rsc.org One particular compound, 10b , which features a tert-butylamine (B42293) group, demonstrated a half-maximal inhibitory concentration (IC50) of 21 μM against MCF-7 cells. rsc.org

While direct studies on HeLa cells using this compound are less documented, research on the closely related imidazo[1,2-a]pyridine (B132010) scaffold provides valuable insights. Novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the proliferation of HeLa cervical cancer cells. nih.gov For instance, a compound designated as compound 6 was identified as the most potent among those tested, inducing toxicity in HeLa cells. nih.gov Another study on a novel imidazo[1,2-a]pyridine compound confirmed its ability to reduce cell viability and induce apoptosis in HeLa cells. researchgate.net

Table 1: Cytotoxic Effects of Imidazo[1,2-a]pyrazine and Analogue Derivatives on Cancer Cell Lines

Compound Cell Line Scaffold Observed Effect Source
PAB13 Dami Imidazo[1,2-a]pyrazine 76.3% growth inhibition nih.gov
PAB15 Dami Imidazo[1,2-a]pyrazine 89.7% growth inhibition nih.gov
PAB23 Dami Imidazo[1,2-a]pyrazine 71.0% growth inhibition nih.gov
10b MCF-7 Imidazo[1,2-a]pyrazine IC50 = 21 μM rsc.org

Inhibition of Key Kinases and Signaling Pathways

A primary mechanism through which imidazo[1,2-a]pyrazine analogues exert their anticancer effects is by targeting key protein kinases and signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers. nih.govresearchgate.net The imidazo[1,2-a]pyrazine core has been successfully utilized to develop potent inhibitors of these kinases. nih.govnih.gov The synthesis and structure-activity relationships (SAR) of novel imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been described, leading to the identification of lead compounds like 10i . nih.gov

Structure-based design has further led to imidazo[1,2-a]pyrazine derivatives that act as selective inhibitors of Aurora-A kinase. researchgate.net Co-crystallisation of compound 15 with Aurora-A provided insights that facilitated the design of potent and selective inhibitors. researchgate.net Furthermore, optimization efforts on an initial potent Aurora inhibitor from this class, compound 1 , resulted in the discovery of fluoroamine and deuterated analogues, such as compound 25 , which demonstrated an improved pharmacokinetic profile and oral bioavailability. nih.govacs.org

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a critical target for cancer therapy. drugbank.com A number of studies have described novel series of imidazo[1,2-a]pyrazines as potent PI3K inhibitors. nih.govdrugbank.com

A function-oriented synthesis approach has led to the development of imidazo[1,2-a]pyrazine derivatives that act as potent dual PI3K/mTOR inhibitors. drugbank.com Notably, compound 42 exhibited exceptional dual inhibitory activity, with an IC50 value of 0.06 nM for PI3Kα. drugbank.com Docking analysis of 49 selective imidazo[1,2-a]pyrazine inhibitors of PI3Kα has also been performed to develop quantitative structure-activity relationship (QSAR) models, aiding in the design of new, more effective congeners. nih.gov

The EphB4 receptor, a member of the receptor tyrosine kinase (RTK) family, is involved in angiogenesis and is often aberrantly upregulated in many cancer types. nih.gov It has been proposed that inhibiting EphB4 could enhance anti-angiogenic effects and lead to more pronounced anti-cancer efficacy. nih.gov Research has led to the discovery of a series of imidazo[1,2-a]pyrazine diarylureas that demonstrate nanomolar potency as inhibitors of the EphB4 receptor. nih.gov The inhibitory effects of imidazo[1,2-a]pyrazines against EphB4 have garnered substantial attention in the field. rsc.org

The insulin-like growth factor 1 receptor (IGF-1R) is another tyrosine kinase receptor implicated in tumor growth and proliferation. The inhibitory potential of imidazo[1,2-a]pyrazine analogues against IGF-1R has been an area of active research. rsc.org While detailed optimization studies have focused on the closely related imidazo[1,2-a]pyridine scaffold, the findings are considered relevant to the broader class of analogues. nih.govnih.gov These studies describe the optimization of imidazo[1,2-a]pyridine inhibitors to achieve potent and selective inhibition of IGF-1R. nih.govnih.gov This research highlights the potential of the general imidazo-heterocycle scaffold as a source of IGF-1R inhibitors.

The mammalian target of rapamycin (B549165) (mTOR) is a crucial downstream effector in the PI3K/Akt signaling pathway, regulating cell growth, proliferation, and survival. drugbank.com As such, dual inhibition of PI3K and mTOR is a promising strategy in cancer therapy. Imidazo[1,2-a]pyrazine derivatives have been successfully designed as potent dual PI3K/mTOR inhibitors. drugbank.com Specifically, compound 42 was found to be a highly effective dual inhibitor, with an IC50 value of 3.12 nM against mTOR. drugbank.com This demonstrates that the imidazo[1,2-a]pyrazine scaffold can be effectively tailored to target this critical signaling node.

Table 2: Kinase Inhibition by Imidazo[1,2-a]pyrazine and Analogue Derivatives

Compound/Series Target Kinase Scaffold Potency/Effect Source
10i Aurora Kinase Imidazo[1,2-a]pyrazine Identified as lead compound nih.gov
1, 25 Aurora Kinase Imidazo[1,2-a]pyrazine Potent inhibitors; improved PK profile nih.govacs.org
15 Aurora-A Kinase Imidazo[1,2-a]pyrazine Selective inhibitor researchgate.net
42 PI3Kα Imidazo[1,2-a]pyrazine IC50 = 0.06 nM drugbank.com
42 mTOR Imidazo[1,2-a]pyrazine IC50 = 3.12 nM drugbank.com
Diarylureas EphB4 Imidazo[1,2-a]pyrazine Nanomolar potency nih.gov

Central Nervous System (CNS) Modulatory Effects

Analogues of the this compound scaffold have been the subject of significant pharmacological investigation, revealing a range of modulatory effects on key central nervous system targets. These activities underscore the potential of this chemical class in the development of novel therapeutics for various neurological and psychiatric disorders. Research has primarily focused on their interactions with glutamate (B1630785) and GABA receptors, as well as their potential to inhibit critical enzymes involved in neurotransmission.

Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionate Receptor (AMPAR) Negative Modulation

A notable area of research for imidazo[1,2-a]pyrazine analogues has been their activity as negative allosteric modulators (NAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the CNS. dntb.gov.ua

The modulatory effect of these compounds is distinguished by a pronounced selectivity for AMPA receptors associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). dntb.gov.ua This TARP subunit is highly concentrated in the hippocampus and other forebrain regions, with minimal presence in the cerebellum or brainstem. dntb.gov.uaresearchgate.net This region-specific expression of TARP γ-8 suggests that selective negative modulation of AMPARs associated with it could reduce hyperexcitability in the hippocampus without broadly affecting synaptic transmission throughout the brain. dntb.gov.uaresearchgate.net

High-throughput screening campaigns identified imidazo[1,2-a]pyrazine derivatives as promising leads due to their potent and selective inhibition of glutamate-induced calcium flux in cells expressing GluA1/TARP γ-8, while showing significantly less or no activity at AMPA receptors associated with TARP γ-2. dntb.gov.ua For instance, the initial hit compound, an imidazo[1,2-a]pyrazine designated as compound 5 in one study, was found to be inactive toward γ-2 at concentrations up to 100 μM. dntb.gov.ua

Subsequent structure-activity relationship (SAR) optimization led to the development of highly potent and selective analogues. The strategic merger of structural elements from different screening hits and the introduction of various substituents at the C-2 and C-8 positions of the imidazo[1,2-a]pyrazine core were key to enhancing potency and selectivity. dntb.gov.ua For example, replacing a substituted pyrazole (B372694) with a phenol (B47542) group and incorporating a para-fluorophenyl group at the 2-position resulted in compounds with subnanomolar potency for TARP γ-8. dntb.gov.ua

Table 1: TARP γ-8 Selective AMPAR Negative Modulatory Activity of Imidazo[1,2-a]pyrazine Analogues

Compound Modification pIC₅₀ (GluA1/γ-8) pIC₅₀ (GluA1/γ-2) Selectivity (γ-8 vs γ-2)
Imidazopyrazine 6 Hybrid of two HTS leads 7.9 < 4.5 > 2800-fold
Imidazopyrazine 7 para-fluorophenyl at C-2 7.9 < 4.5 > 2800-fold
4-Fluoropiperidine (B2509456) 14 Morpholine (B109124) replacement at C-8 10.0 Not reported Highly selective

Data sourced from a study on the discovery of imidazo[1,2-a]pyrazines as TARP γ-8 selective AMPAR negative modulators. dntb.gov.ua

The selective negative modulation of TARP γ-8-containing AMPA receptors by imidazo[1,2-a]pyrazine analogues translates to significant anticonvulsant effects in preclinical models. dntb.gov.ua Given the critical role of excitatory neurotransmission in the generation and propagation of seizures, these selective modulators are anticipated to be effective anticonvulsants with a potentially improved therapeutic window compared to non-selective AMPAR antagonists like perampanel. dntb.gov.uaresearchgate.net

While specific imidazo[1,2-a]pyrazine analogues demonstrated brain penetration, further development was sometimes hampered by high in vivo clearance. dntb.gov.ua To address this, isosteric replacement of the imidazo[1,2-a]pyrazine core with a pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was explored. This led to compounds like JNJ-61432059 , which exhibited improved microsomal stability and lower efflux liabilities. dntb.gov.ua Following oral administration, this analogue showed robust, dose-dependent seizure protection in both corneal kindling and pentylenetetrazole (PTZ) induced seizure models in mice. dntb.gov.uaresearchgate.net Other studies on related imidazo[1,2-a]indeno[1,2-e]pyrazine-4-ones also demonstrated significant anticonvulsant effects in maximal electroshock (MES) and audiogenic seizure models in mice. scilit.com

Table 2: Anticonvulsant Activity of a TARP γ-8 Selective Modulator

Compound Animal Model Test Outcome
JNJ-61432059 Mouse Corneal Kindling Robust seizure protection
JNJ-61432059 Mouse Pentylenetetrazole (PTZ) Robust seizure protection

Data based on in vivo characterization of a pyrazolopyrimidine analogue developed from an imidazopyrazine lead. dntb.gov.ua

Soluble Guanylate Cyclase (sGC) Stimulation for CNS Applications

Currently, there is no available research data to suggest that this compound analogues have been investigated as stimulators of soluble guanylate cyclase (sGC) for central nervous system applications.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disorders

Recent research has explored the potential of imidazo[1,2-a]pyrazine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. dntb.gov.ua

A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and synthesized with the aim of developing multi-target agents for Alzheimer's disease, possessing both AChE inhibitory and antioxidant properties. dntb.gov.ua Biological evaluations confirmed that these compounds displayed moderate inhibitory activity against AChE. dntb.gov.ua

One of the most potent compounds identified, compound 14r , exhibited an IC₅₀ value of 0.47 µM for AChE inhibition and also showed moderate activity against butyrylcholinesterase (BuChE) with an IC₅₀ of 11.02 µM. scilit.com This represents a significant selectivity for AChE over BuChE. scilit.com Molecular docking and enzyme kinetic studies suggest that these compounds can bind to both the catalytic active site and the peripheral anionic site of AChE, indicating a mixed-type inhibition. scilit.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Imidazo[1,2-a]pyrazine Analogues

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity Index (SI) for AChE
14r 0.47 11.02 23.45
Galantamine (Reference) 5.01 18.46 3.68

Data from a study on imidazo[1,2-a]pyrazin-8(7H)-one derivatives as AChE inhibitors. scilit.com

Ligand Activity at GABA, CRH, and Melanocortin Receptors

Investigations into the broader CNS receptor profile of this scaffold have revealed significant activity at GABA-A receptors. Specifically, imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity agonists at the GABA-A receptor.

Further studies focused on achieving selectivity for specific GABA-A receptor subtypes. Compound 16d , an imidazo[1,2-a]pyrazin-8-one derivative, demonstrated functional selectivity for the GABA-A α2 and α3 subtypes. This subtype selectivity is of particular interest as it may allow for anxiolytic effects with a reduced sedative profile, a common side effect of non-selective benzodiazepines. In a conditioned animal model of anxiety, compound 16d was shown to be anxiolytic with minimal sedation observed at full benzodiazepine (B76468) binding site occupancy.

There is no available research data in the reviewed literature to indicate that this compound analogues have been evaluated for ligand activity at corticotropin-releasing hormone (CRH) or melanocortin receptors.

Anti-inflammatory and Immunomodulatory Activities

Inhibition of NF-κB Transcription Activity

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating immune and inflammatory responses. nih.gov Its aberrant activation is linked to a variety of chronic and acute inflammatory conditions. nih.gov Consequently, the inhibition of the NF-κB signaling pathway is a primary target for anti-inflammatory drug development. nih.govresearchgate.net

Analogues of imidazo[1,2-a]pyrazine have emerged as effective inhibitors of NF-κB activity. One strategy has focused on inhibiting the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. nih.govresearchgate.net Research into imidazo[1,2-a]quinoxaline (B3349733) derivatives, a related class of compounds, highlighted potential IKK2 inhibitors, leading to the synthesis and evaluation of new compounds based on the imidazo[1,2-a]pyrazine structure to enhance this activity. nih.gov

In a specific study, a series of pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their NF-κB inhibitory potential. Among these, compound 3h ([(4-(4-((4-hydroxyphenyl)sulfonyl) phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) (8-(methylamino)imidazo[1,2-a]pyrazin-2-yl)methanone]) was identified as the most potent inhibitor, with an IC₅₀ value of 1.02 µmol L–1. researchgate.net This demonstrates the potential of modifying the imidazo[1,2-a]pyrazine core to achieve significant inhibition of NF-κB transcription.

Similarly, studies on the related imidazo[1,2-a]pyridine scaffold have shown that these derivatives can effectively diminish the DNA-binding activity of NF-κB, further supporting the potential of this general chemical structure in modulating inflammatory pathways. nih.gov

CompoundStructureTargetActivity (IC₅₀)Reference
Compound 3h[(4-(4-((4-hydroxyphenyl)sulfonyl) phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) (8-(methylamino)imidazo[1,2-a]pyrazin-2-yl)methanone]NF-κB1.02 µmol L–1 researchgate.net

Reduction of Pro-inflammatory Cytokines

The inhibition of the NF-κB pathway by imidazo[1,2-a]pyrazine analogues directly translates to a reduction in the production of pro-inflammatory cytokines. These signaling molecules, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are produced in a cascade, with one cytokine often stimulating the release of others, amplifying the inflammatory response. nih.govnih.gov

The demonstrated ability of imidazo[1,2-a]pyrazine derivatives to block NF-κB activation prevents the transcription of genes that code for these cytokines. researchgate.net For instance, the potent NF-κB inhibition observed with compounds like the pyrazole-conjugated imidazo[1,2-a]pyrazine derivative leads to a downstream decrease in the levels of these key inflammatory mediators. researchgate.net This effect is crucial for controlling the inflammatory processes seen in conditions like sepsis. researchgate.net

Anti-inflammatory Effects in Sepsis Models

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving a massive release of pro-inflammatory cytokines, known as a "cytokine storm." nih.gov Murine models, such as those induced by lipopolysaccharide (LPS) injection or cecal ligation and puncture (CLP), are standard for studying the pathophysiology of sepsis and for evaluating potential new therapies. nih.gov

The anti-inflammatory properties of imidazo[1,2-a]pyrazine derivatives have shown therapeutic potential in such models. A study utilizing a sepsis rat model demonstrated that a pyrazole-conjugated imidazo[1,2-a]pyrazine derivative provided a protective effect against acute lung injury. researchgate.net This protection was attributed to the compound's ability to attenuate the inflammatory cascade through the inhibition of NF-κB, as well as reducing oxidative stress and apoptosis. researchgate.net These findings underscore the potential of this class of compounds to mitigate the severe inflammatory response characteristic of sepsis. researchgate.net

Antioxidant Activity and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can cause oxidative stress, leading to cellular damage and contributing to various diseases. tsijournals.comtsijournals.com Antioxidants are substances that can neutralize these harmful species. tsijournals.comtsijournals.com The imidazo[1,2-a]pyrazine ring system has been explored for its antioxidant potential, drawing inspiration from the natural antioxidant properties of related structures like coelenterazine. tsijournals.comtsijournals.com

A series of synthesized 2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives were screened for their antioxidant activity. tsijournals.com The study revealed that substitutions at the C2 and C8 positions were critical for activity. Notably, compounds with an amino group at the C8 position and a bromine at the C3 position showed significant antioxidant properties. tsijournals.com

The research highlighted that compound 5d , which has a diethanol amine substitution at the C8 position, exhibited excellent activity. tsijournals.com Another compound, 6b , with a bromo substitution at the 3rd position, also showed better activity (IC₅₀ of 9.75 µM) compared to its hydrogen-substituted counterpart (IC₅₀ of 12.5 µM). tsijournals.com Out of sixteen compounds tested, nine displayed good activity with IC₅₀ values ranging from 8.54 to 14.26 µM, which is comparable to the standard antioxidant, ascorbic acid (IC₅₀ of 5.84 µM). tsijournals.com

CompoundSubstitutionsAntioxidant Activity (IC₅₀)Reference
Compound 6bBromo at C39.75 µM tsijournals.com
Compound 5fHydrogen at C312.5 µM tsijournals.com
Various AnaloguesSubstitutions at C2, C3, C88.54 - 14.26 µM tsijournals.com
Ascorbic Acid (Standard)N/A5.84 µM tsijournals.com

Other Pharmacological Activities

Antiulcer Activity

Derivatives of the imidazo[1,2-a]pyrazine scaffold have also been investigated for their potential as antiulcer agents. tsijournals.comnih.gov This activity is often associated with a combination of gastric antisecretory and cytoprotective effects. nih.govaminer.cn The mechanism for some related compounds, such as imidazo[1,2-a]pyridines, is thought to involve the inhibition of the H+/K+-ATPase enzyme system (the proton pump). aminer.cn

Structure-activity relationship studies have been conducted to optimize the antiulcer properties while minimizing adverse effects. nih.gov These investigations led to the identification of Sch 32651 (3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine) as a particularly promising candidate. nih.gov This compound demonstrated a desirable profile, meeting the criteria for both efficacy and safety in preclinical animal models. nih.gov Several other imidazo[1,2-a]pyridine derivatives were also found to be more active than reference compounds like zolimidine (B74062) and cimetidine (B194882) in anti-stress ulcer models in rats. nih.gov

Cardiac Stimulating and Cardiotonic Effects

Derivatives of the imidazo[1,2-a]pyrazine class have been investigated for their potential to enhance cardiac function. Certain analogues have demonstrated positive chronotropic (heart rate) and inotropic (contractility) effects. For instance, studies on isolated atria have shown that compounds such as 5-bromoimidazo[1,2-a]pyrazine (B1206681) can induce these cardiac-stimulating properties. nih.gov This effect is thought to be linked to an increase in the tissue concentration of cyclic AMP (cAMP). nih.gov The potentiation of the positive inotropic effect of isoproterenol (B85558) and the lack of blockade by propranolol (B1214883) suggest that these effects may be mediated, at least in part, through the inhibition of phosphodiesterase. nih.gov

While direct data on this compound is limited in this specific context, the general findings for the imidazo[1,2-a]pyrazine class highlight a potential for developing cardiotonic agents. The structure-activity relationship suggests that substitutions on the pyrazine ring are critical in modulating these effects.

Table 1: Cardiac Stimulating Effects of Imidazo[1,2-a]pyrazine Analogues

CompoundObservationImplied Mechanism
5-bromoimidazo[1,2-a]pyrazinePositive chronotropic and inotropic effects on isolated atria. nih.govIncreased cAMP levels, potential phosphodiesterase inhibition. nih.gov

Antidepressant Activity

The potential antidepressant properties of imidazo[1,2-a]pyrazine analogues have been an area of interest. tsijournals.com While direct studies on this compound for antidepressant activity are not extensively documented, related structures have shown affinity for receptors implicated in the pathophysiology of depression. For example, certain imidazo[1,2-b] nih.govtsijournals.comresearchgate.nettriazines and imidazo[1,2-a]pyrimidines, which are structurally related to imidazo[1,2-a]pyrazines, have been identified as functionally selective agonists for the α2/α3 subtypes of the GABA-A receptor. researchgate.netresearchgate.net The modulation of the GABAergic system is a known mechanism for anxiolytic and potentially antidepressant effects. nih.govwikipedia.org

The development of GABA-A receptor selective positive allosteric modulators represents a novel approach to antidepressant therapy. nih.gov Given the structural similarities and the known neuropharmacological activities of the broader class of imidazo-fused heterocycles, it is plausible that 8-methoxy-substituted imidazo[1,2-a]pyrazines could be investigated for similar activities.

Antiallergic Properties

The study of these related heterocyclic systems suggests that the imidazo-fused core can be a valuable template for the design of novel antiallergic agents. Further investigation is warranted to determine if the 8-methoxy substitution on the imidazo[1,2-a]pyrazine ring system can confer or enhance such properties.

Smooth Muscle Relaxant Properties

Imidazo[1,2-a]pyrazine derivatives have been identified as having smooth muscle relaxant properties. tsijournals.com This activity is particularly relevant to their potential use as bronchodilators. Studies have shown that these compounds can relax guinea pig tracheal smooth muscle, an effect that is often more potent than that of theophylline, a well-known bronchodilator. This relaxant effect is a key component of their anti-bronchospastic activity. The mechanism underlying this smooth muscle relaxation is believed to be linked to the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels.

Phosphodiesterase Inhibitory Activity

A significant pharmacological action of imidazo[1,2-a]pyrazine analogues is their ability to inhibit phosphodiesterase (PDE) enzymes. tsijournals.com PDEs are responsible for the breakdown of cyclic nucleotides like cAMP and cGMP, which are important second messengers in various cellular processes. By inhibiting PDEs, these compounds increase the intracellular levels of these cyclic nucleotides, leading to a range of physiological effects.

Research has shown that new imidazo[1,2-a]pyrazine derivatives are effective inhibitors of PDE isoenzymes, particularly types III and IV. All the tested derivatives were found to be moderately potent in inhibiting the type IV isoenzyme of PDE. However, only those with a cyano group at the 2-position were potent inhibitors of the type III isoenzyme. This differential inhibition suggests the potential for developing selective PDE inhibitors with targeted therapeutic effects. The phosphodiesterase-inhibiting properties of these compounds are believed to be a primary mechanism behind their cardiac-stimulating and smooth muscle relaxant effects. nih.gov

Table 2: Phosphodiesterase Inhibitory Activity of Imidazo[1,2-a]pyrazine Analogues

Compound TypePDE Isoenzyme Inhibition
Imidazo[1,2-a]pyrazine derivativesModerately potent inhibitors of PDE IV.
2-cyano-imidazo[1,2-a]pyrazine derivativesPotent inhibitors of PDE III.

Anti-bronchospastic Activity

Building on their smooth muscle relaxant and phosphodiesterase inhibitory properties, 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines have been synthesized and evaluated for their anti-bronchospastic activity. These compounds have demonstrated potent bronchodilator effects in vivo. In vitro studies on isolated guinea pig trachea have confirmed the high potential of these derivatives. This activity is directly linked to their ability to relax the smooth muscle of the airways, thus counteracting bronchoconstriction.

Hypoglycemic Activity

Certain 8-substituted imidazo[1,2-a]pyrazine analogues have been investigated for their potential to lower blood glucose levels. Specifically, a series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been synthesized and evaluated for their hypoglycemic activity in insulin-resistant hyperglycemic animal models. nih.gov

These studies found that modifications to the 8-(1-piperazinyl)imidazo[1,2-a]pyrazine structure influenced their binding affinity to adrenergic receptors and their hypoglycemic potency. nih.gov For instance, the parent compound and its 2-methyl, 3-methyl, and 5-methyl derivatives showed high affinity for the alpha-2 adrenergic receptor and were potent hypoglycemic agents. nih.gov The introduction of a 4-methylpiperazine moiety was found to reduce binding to alpha-1 and beta-1 adrenergic receptors while still retaining some hypoglycemic activity. nih.gov This suggests that the hypoglycemic effect of these compounds may be mediated, at least in part, through their interaction with adrenergic receptors.

Table 3: Hypoglycemic Activity of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine Analogues

CompoundKey Finding
8-(1-piperazinyl)imidazo[1,2-a]pyrazine and its 2-, 3-, and 5-methyl derivativesPotent hypoglycemic agents with high affinity for the alpha-2 adrenergic receptor. nih.gov
4-methylpiperazine-containing analoguesReduced alpha-1 and beta-1 adrenergic receptor binding with retained hypoglycemic activity. nih.gov

Chemiluminescent Properties and Bio-imaging Applications of this compound Analogues

While direct and extensive research on the chemiluminescent and bio-imaging applications of this compound is not widely available in published literature, the broader class of imidazo[1,2-a]pyrazine analogues has been the subject of significant investigation for their light-emitting properties and potential in biological imaging. These studies have largely focused on the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anions (O₂⁻), which are crucial in various physiological and pathological processes.

The core of this research lies in the structural similarity of these synthetic analogues to coelenterazine, a naturally occurring luciferin (B1168401) found in many marine organisms, which upon oxidation emits light. By modifying the substituents on the imidazo[1,2-a]pyrazine core, researchers have been able to modulate the chemiluminescent properties, such as emission wavelength, quantum yield, and sensitivity, to develop highly specific and efficient probes for bio-imaging applications.

One of the most well-studied analogues is 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one, known as MCLA. MCLA is a highly sensitive blue-chemiluminescent probe that has been extensively used for the detection of superoxide anions. nih.gov Its reaction with superoxide leads to the formation of an excited-state intermediate that emits light upon relaxation.

Further research has led to the development of new imidazopyrazinone derivatives with improved properties for superoxide detection. For instance, red-chemiluminescent probes have been synthesized by incorporating a sulphorhodamine 101 moiety into the MCLA structure. nih.gov This design utilizes a chemiluminescence resonance energy transfer (CRET) mechanism, where the energy generated from the reaction of the imidazopyrazinone core with superoxide is transferred to the fluorescent acceptor, resulting in red light emission. These red-emitting probes have shown more intense chemiluminescence compared to MCLA. nih.gov

In a comparative study of five new imidazopyrazinone-type chemiluminescent probes, a methoxy (B1213986) derivative of 3,7-dihydro-2-methyl-6-phenylethynylimidazo[1,2-a]pyrazin-3-one demonstrated a significantly higher signal-to-background ratio for superoxide detection than MCLA. nih.gov This highlights the profound impact of structural modifications on the sensitivity and efficacy of these probes. The enhanced performance of these newer analogues makes them valuable tools for studying the role of superoxide in biological systems, such as its generation by bacteria like Listeria monocytogenes. nih.gov

The synthesis of various substituted imidazo[1,2-a]pyrazines has been a key focus, enabling the exploration of structure-activity relationships. For example, the synthesis of 6-bromo-8-methoxyimidazo[1,2-a]pyrazine (B1279715) has been reported, indicating that the 8-methoxy substitution is synthetically feasible, although its chemiluminescent properties have not been detailed. researchgate.net

The following tables summarize the key characteristics of some notable imidazo[1,2-a]pyrazine analogues investigated for their chemiluminescent properties.

Table 1: Properties of Selected Chemiluminescent Imidazo[1,2-a]pyrazine Analogues

Compound NameAbbreviationChemiluminescence ColorKey Application/Finding
2-methyl-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-oneMCLABlueHighly sensitive probe for superoxide anion detection. nih.gov
Red-chemiluminescent probe (MCLA-sulphorhodamine 101 conjugate)-RedMore intense superoxide-induced chemiluminescence than MCLA. nih.gov
3,7-dihydro-2-methyl-6-phenylethynylimidazo[1,2-a]pyrazin-3-one methoxy derivative-Not SpecifiedSuperior signal-to-background ratio for superoxide detection compared to MCLA. nih.gov

Preclinical Development and Pharmacokinetic Considerations of 8 Methoxyimidazo 1,2 a Pyrazine Lead Compounds

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

Initial screening of the pharmacokinetic properties of 8-substituted imidazo[1,2-a]pyrazine (B1224502) derivatives is conducted using a variety of in vitro assays. These tests provide early insights into a compound's potential in vivo behavior.

The metabolic stability of 8-substituted imidazo[1,2-a]pyrazine compounds has been evaluated using human and rat liver microsomes. nih.gov These assays measure the rate at which the compounds are metabolized by drug-metabolizing enzymes present in the liver.

In a study of 8-substituted imidazo[1,2-a]pyrazine derivatives, marginal improvements in both human and rat liver microsome stability were observed with certain substitutions at the C-8 position. nih.gov For instance, replacing a morpholine (B109124) group with other cyclic amines led to slight enhancements in stability. nih.gov However, many compounds in this series still exhibited high clearance. nih.gov The replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold was found to significantly improve microsomal stability. nih.gov One such derivative, GQ352, demonstrated reasonable stability in human liver microsomes. researchgate.net The stability is often reported as an extraction ratio, which indicates the fraction of the compound metabolized during the incubation period. nih.gov

Table 1: Microsomal Stability of Selected 8-Substituted Imidazo[1,2-a]pyrazine Derivatives

Compound8-SubstituentHuman Liver Microsome Stability (Extraction Ratio) nih.govRat Liver Microsome Stability (Extraction Ratio) nih.gov
11 Morpholine0.810.83
13 Piperidine0.690.70
14 4-Fluoropiperidine (B2509456)0.720.75
15 3-Hydroxypyrrolidine0.680.72
16 4,4-Difluoropiperidine0.660.61

The permeability of a drug across cellular barriers and its potential to be a substrate for efflux transporters are critical determinants of its absorption and distribution, including penetration into the central nervous system. These properties have been assessed for 8-substituted imidazo[1,2-a]pyrazines using cell-based assays, such as the Madin-Darby Canine Kidney (MDCK-MDR1) permeability assay. nih.gov

While structure-activity relationship optimization around the C-8 position sometimes led to improved microsomal stability, it often came at the cost of increased P-glycoprotein (Pgp)-mediated efflux. nih.gov The efflux ratio, a measure of active transport out of the cells, was determined for several derivatives. nih.gov A high efflux ratio suggests that the compound is actively pumped out of cells, which can limit its oral absorption and brain penetration. nih.gov

Table 2: Apparent Permeability and Efflux Ratio of Selected 8-Substituted Imidazo[1,2-a]pyrazine Derivatives

Compound8-SubstituentApparent Permeability (Papp A→B) (10⁻⁶ cm/s) nih.govEfflux Ratio nih.gov
11 Morpholine1.83.5
13 Piperidine1.112
14 4-Fluoropiperidine2.53.1
15 3-Hydroxypyrrolidine0.916
16 4,4-Difluoropiperidine1.210

In Vivo Pharmacokinetic Profiling

Following promising in vitro data, lead compounds are advanced to in vivo studies in animal models, typically rodents, to evaluate their pharmacokinetic profile in a whole-organism setting.

The oral bioavailability of a drug is the fraction of an orally administered dose that reaches systemic circulation. For the imidazo[1,2-a]pyrazine class, achieving good oral bioavailability has been a key challenge. Many of the initially profiled imidazopyrazines suffered from low to moderate oral bioavailability in rats. nih.gov However, subsequent optimization efforts, including modifications at the solvent-accessible 8-position, have led to the discovery of derivatives with improved oral bioavailability. nih.govnih.gov A separate study on an imidazo[1,2-a]pyrazine derivative, compound 7, also reported efficient pharmacokinetic properties in vivo. nih.gov

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. Brain penetration of 8-substituted imidazo[1,2-a]pyrazines has been assessed in rats. nih.gov Studies revealed a good correlation between in vitro efflux ratios and in vivo brain penetration. nih.gov Compounds with the lowest predicted efflux in the MDCK-MDR1 assay also demonstrated the highest unbound brain partition coefficients (Kpu,u), a measure of unbound drug concentration in the brain relative to plasma. nih.gov

For example, compounds 11 and 14 , which had low efflux ratios, exhibited Kpu,u values greater than 0.3. nih.gov Another derivative, compound 26 , which has a pyrazolopyrimidine core but is structurally related, was also shown to distribute into the brain with a Kpu,u of 0.4 after oral administration in rats. nih.gov

Monitoring the plasma concentration of a drug over time after administration provides crucial information about its absorption, distribution, metabolism, and excretion rates. For the imidazo[1,2-a]pyrazine series, in vivo studies in rats have shown that many compounds are subject to high clearance. nih.gov In some cases, the clearance was observed to be greater than the hepatic blood flow, as seen with compound 14 (Cl = 86 mL/min/kg). nih.gov

For compound 26 , despite its ability to penetrate the brain, it exhibited low plasma exposures (Cmax = 26 ng/mL) and high clearance (Cl = 57 mL/min/kg) after a 10 mg/kg oral dose in rats. nih.gov This high clearance was not anticipated based on its stability in rat liver microsomes and was later attributed to a rat-specific glucuronidation pathway. nih.gov

Safety and Toxicity Profiling in Preclinical Models

The preclinical safety evaluation of novel therapeutic candidates is a critical step in drug development. For lead compounds based on the 8-methoxyimidazo[1,2-a]pyrazine scaffold, this process involves a tiered assessment of potential toxicity, beginning with in vitro assays and progressing to in vivo animal studies.

Acute Toxicity Studies in Animal Models

Following in vitro screening, promising compounds are advanced to in vivo studies to understand their systemic effects. Acute toxicity studies in animal models are essential for determining the short-term safety profile of a drug candidate and for identifying potential target organs for toxicity.

A toxicological evaluation of three imidazo-based heterocyclic derivatives (IG-01–007, IG-01–008, and IG-01–009) was performed in Wistar rats according to OECD guidelines. nih.gov An initial dose of 300 mg/kg did not result in mortality. However, at a dose of 1000 mg/kg, significant toxicity was observed, particularly for compounds IG-01–008 and IG-01–009, which led to hepatic damage and cholestasis. nih.gov Mortality was observed in all animals tested at a dose of 2000 mg/kg within four days. nih.gov

In contrast, other studies on different imidazo[1,2-a]pyrazine derivatives have shown more favorable safety profiles. For instance, compound 26, an AMPA receptor modulator, was evaluated in rodent seizure models. nih.gov Following both acute and chronic oral dosing at 5 mg/kg, it provided robust protection against seizures without causing ataxia or adversely affecting motor function. nih.gov Similarly, the imidazo[1,2-a]pyrazine derivative GQ127, a Gαq/11 inhibitor, was tested in a mouse xenograft model for uveal melanoma and did not produce severe toxicity at the tested dose. researchgate.net

These findings highlight the variability in toxicity profiles based on the specific substitutions on the imidazo[1,2-a]pyrazine core and underscore the importance of detailed structure-toxicity relationship studies.

Table 2: Acute Toxicity Findings for Imidazo[1,2-a]pyrazine Derivatives in Animal Models

Compound/DerivativeAnimal ModelDoseKey Findings
IG-01-008, IG-01-009Wistar Rats1000 mg/kg (oral)Caused hepatic damage and cholestasis. nih.gov
IG-01-007, IG-01-008, IG-01-009Wistar Rats2000 mg/kg (oral)Mortality observed within 4 days. nih.gov
Compound 26Rodents5 mg/kg (oral)No ataxia or adverse motor function effects observed. nih.gov
GQ127Mice (xenograft model)Not specifiedDid not show severe toxicity. researchgate.net

Patent Landscape and Intellectual Property Analysis

The patent landscape for imidazo[1,2-a]pyrazine and its derivatives reflects a broad and sustained interest in this scaffold for various therapeutic applications. The core structure is featured in numerous patents, indicating its value as a privileged scaffold in medicinal chemistry.

An early patent, WO1988004298, claimed novel 8-alkylamino-imidazo[1,2-a]pyrazines for use as antispasmodics, uterine relaxants, bronchodilators, and neurosedatives. wipo.int This demonstrates that the therapeutic potential of substituted imidazo[1,2-a]pyrazines was recognized decades ago.

More recently, a 2012 review of patents published between 2008 and 2012 highlighted the diverse pharmacological properties of pyrazine (B50134) derivatives, including antibacterial, anticancer, anti-inflammatory, and antidiabetic activities, underscoring the continued innovation in this area. nih.gov

Specific patents reveal the diverse applications being explored. For example, patent WO2005085252 discloses imidazo[1,2-a]pyrazine compounds that act as inhibitors of protein kinases, particularly JNKs, for the treatment of inflammatory disorders, cancer, and neurological diseases. wipo.int The PubChem database for the parent compound, imidazo[1,2-a]pyrazine, also lists multiple patents, confirming its role as a key intermediate and structural motif in drug discovery. nih.gov

The intellectual property surrounding this chemical family is not limited to the imidazo[1,2-a]pyrazine core itself but extends to related fused heterocyclic systems. For example, patents have been filed for imidazo[1,2-a]pyridine (B132010) derivatives for inhibiting gastric acid secretion google.com and for various pyrazine derivatives intended for use as flavoring agents in foods and beverages. google.cominchem.org This broad patent activity signifies a competitive and active field of research and development, with numerous entities exploring the chemical space around the imidazo[1,2-a]pyrazine scaffold for a wide range of commercial and therapeutic purposes.

Q & A

Q. What synthetic methodologies are most effective for introducing the methoxy group at the 8-position of imidazo[1,2-a]pyrazine?

The 8-methoxy group can be introduced via nucleophilic substitution or catalytic dehalogenation. For example, 6-bromo-8-methoxyimidazo[1,2-a]pyrazine is synthesized by treating 6,8-dibromoimidazo[1,2-a]pyrazine with methoxide ions, followed by catalytic hydrogenation to remove residual bromine . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Structural confirmation relies on coupling constants in ¹H NMR (e.g., J = 5.0 Hz for ortho protons) and X-ray crystallography .

Q. How can NMR spectroscopy resolve ambiguities in regioselective substitution patterns of imidazo[1,2-a]pyrazine derivatives?

¹H NMR coupling constants and ¹³C chemical shifts are critical. For instance, ortho-proton coupling (J = 5.0 Hz) in 8-methoxyimidazo[1,2-a]pyrazine distinguishes substitution at position 8 from other positions . For hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazines), NOE correlations and 2D NMR (COSY, HSQC) clarify regiochemistry . Conflicting data due to regioisomers (e.g., 8c vs. 8e) require complementary techniques like X-ray diffraction .

Q. What are the standard protocols for characterizing photophysical properties of imidazo[1,2-a]pyrazine derivatives?

Key methods include:

  • UV-Vis/fluorescence spectroscopy to assess absorption/emission maxima and quantum yields.
  • Aggregation-induced emission (AIE) studies in solvent/non-solvent mixtures (e.g., DMSO/water) .
  • Solid-state fluorescence to evaluate crystallinity effects. Substituents like methoxy groups enhance deep blue emission (λem ≈ 450 nm) in hybrid scaffolds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of imidazo[1,2-a]pyrazines with selective α-adrenergic receptor affinity?

SAR studies reveal that:

  • Piperazinyl substitutions at position 8 enhance α2-adrenergic selectivity (e.g., compound 2a shows 70× selectivity over α1 receptors) .
  • Reduction of the imidazo ring (2,3-dihydro derivatives) reduces α2 affinity but retains α1 activity, suggesting conformational rigidity is critical .
  • Halogenation (e.g., 5-bromo substitution) introduces phosphodiesterase (PDE) inhibitory activity, increasing cyclic AMP levels in cardiac tissue .

Q. What strategies address contradictory data in biological activity profiles of imidazo[1,2-a]pyrazine derivatives?

  • Dose-response reevaluation : For example, anti-inflammatory activity in sepsis models may require narrow concentration ranges to avoid cytotoxicity .
  • Off-target profiling : Use kinase/GPCR panels to identify unintended targets (e.g., telomerase inhibition in some derivatives ).
  • Metabolite analysis : Monitor thiocyanate formation (a major metabolite of 3-cyanomethyl derivatives) to distinguish parent vs. metabolite effects .

Q. How can computational methods optimize reaction conditions for iodine-catalyzed multicomponent syntheses?

  • DFT calculations predict electron densities at reactive sites, guiding regioselectivity in Groebke-Blackburn-Bienaymé reactions .
  • Solvent screening models (e.g., COSMO-RS) identify optimal polar/non-polar mixtures (e.g., ethanol/DMSO) to stabilize intermediates and reduce byproducts .
  • Machine learning (e.g., Bayesian optimization) accelerates condition screening for high-yield, scalable routes .

Q. What in vitro assays are most suitable for evaluating acetylcholinesterase (AChE) inhibition and antioxidant activity in imidazo[1,2-a]pyrazines?

  • Ellman’s assay : Measures thiocholine release from acetylthiocholine iodide to quantify AChE inhibition (IC50 values < 10 µM for 8-piperazinyl derivatives) .
  • DPPH/ABTS radical scavenging : Quantifies antioxidant capacity (EC50 values correlate with electron-donating substituents like methoxy groups) .
  • Cell permeability assays : Use SH-SY5Y neuroblastoma cells with fluorescent probes (e.g., calcein-AM) to confirm blood-brain barrier penetration .

Methodological Resources

  • Synthetic Protocols : Iodine-catalyzed MCRs , double cyclodehydration , and Pd-catalyzed cross-coupling .
  • Characterization Tools : X-ray crystallography (CCDC 1919367 ), HRMS for molecular weight confirmation , and lanthanide-shift NMR for regiochemical assignments .
  • Biological Assays : Radioligand binding for receptor affinity , LPS-induced sepsis models , and telomerase TRAP assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.